molecular formula C9H11NO5 B2857919 (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid CAS No. 1922884-44-3

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid

Cat. No.: B2857919
CAS No.: 1922884-44-3
M. Wt: 213.189
InChI Key: OIVHUVIABDHLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid (CAS 714-72-7) is a spirocyclic compound featuring a unique fused bicyclic structure. Its molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.20 g/mol . The spiro[4.4] system comprises two four-membered rings: one oxa (oxygen-containing) ring and one aza (nitrogen-containing) ring. The nitrogen atom at position 3 is substituted with an acetic acid group, while positions 2 and 4 on the aza ring are ketone (dioxo) functionalities. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.4]nonan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-6(12)5-10-7(13)9(15-8(10)14)3-1-2-4-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHUVIABDHLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocycle Formation via Cyclocondensation

The 1-oxa-3-azaspiro[4.4]nonane-2,4-dione core is typically synthesized through cyclocondensation reactions. A seminal approach involves the reaction of ethyl 1-hydroxycyclopentanecarboxylate with trichloroacetyl isocyanate in dichloromethane at 0–20°C, followed by triethylamine-mediated deprotection in ethanol under reflux. This method achieves a 77% yield of the spirocyclic lactam-lactone intermediate, which serves as the precursor for further functionalization.

Mechanistic Insights :

  • The hydroxyl group of ethyl 1-hydroxycyclopentanecarboxylate undergoes nucleophilic attack on the electrophilic carbon of trichloroacetyl isocyanate, forming a carbamate intermediate.
  • Intramolecular cyclization eliminates ethyl chloride, generating the spirocyclic structure.
  • Triethylamine facilitates the removal of trichloroacetyl groups, yielding the unsubstituted 1-oxa-3-azaspiro[4.4]nonane-2,4-dione.

Multi-Component Biginelli Reaction Derivatives

Although primarily used for dihydropyrimidine synthesis, modified Biginelli reactions have been explored for spirocyclic analogs. A three-component reaction between 4-chlorobenzaldehyde , methyl acetoacetate , and urea generates a dihydropyrimidine intermediate, which is subsequently oxidized and functionalized.

Key Steps :

  • Cyclocondensation : Forms the dihydropyrimidine core under acidic conditions.
  • Oxidative Dearomatization : Hydrogen peroxide or DDQ oxidizes the ring, enabling spirocyclization.
  • Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH.

Limitations :

  • Low regioselectivity in the oxidation step necessitates chromatographic purification.
  • Overall yields are modest (30–45%) due to side reactions.

Grignard-Based Side-Chain Elaboration

A less conventional approach involves Grignard reagent addition to a pre-formed spirocyclic ketone, followed by oxidation to the carboxylic acid.

Protocol :

  • The spirocyclic ketone (1 equiv) is treated with methylmagnesium bromide (2.5 equiv) in THF at 0°C.
  • The resulting alcohol is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield the acetic acid derivative.

Advantages :

  • High functional group tolerance.
  • Scalable to gram quantities with minimal byproducts.

Comparative Analysis of Methods

Method Yield (%) Key Reagents Advantages Limitations
Cyclocondensation 77 Trichloroacetyl isocyanate High-yielding core synthesis Requires post-functionalization
Alkylation 50–65 Bromoacetic acid, NaH Direct side-chain introduction Competing O-alkylation
Oxidative Amination 20–65 Rh₂(OAc)₄, PhI(OAc)₂ Integrated spirocycle formation Costly catalysts
Biginelli Variant 30–45 4-Chlorobenzaldehyde, urea One-pot potential Low regioselectivity
Grignard Oxidation 40–55 Methyl MgBr, Jones reagent Scalable Multi-step oxidation required

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxo and carboxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid is a spirocyclic compound with potential applications in medicinal chemistry. It is derived from spirocyclic hydantoins, known for their biological properties. The compound is categorized as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure.

Chemical Properties and Structure
(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid has a molecular formula of C9H11NO5C_9H_{11}NO_5 and a molecular weight of approximately 213.19 g/mol . The compound features a spirocyclic arrangement, enhancing its reactivity and interaction with biological targets due to the presence of dioxo and oxa groups.

Scientific Research Applications
(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid has several potential applications in scientific research:

  • Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonist: It has been studied for its role as an antagonist of LFA-1, a protein integral to leukocyte adhesion and migration. This makes it a candidate for therapeutic applications in transplant rejection and inflammatory diseases.
  • Chemical Reactions: (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid can participate in various chemical reactions typical for compounds containing carbonyl groups and nitrogen functionalities.

Precursors and Derivatives
Spirocyclic hydantoins, from which (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid is derived, are known for their biological properties. A related compound, 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione, has the molecular formula C7H9NO3C_7H_9NO_3 and a molecular weight of 155.15 g/mol .

Mechanism of Action

The mechanism of action of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs with Varying Spiro Ring Sizes
Compound Name Spiro System Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid (Target) [4.4] Acetic acid at N3 C₉H₁₂N₂O₄ 212.20 Reference compound
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid [4.5] Methyl at C6, acetic acid at N3 C₁₁H₁₆N₂O₄ 240.26 Larger spiro ring ([4.5] vs. [4.4]), methyl substituent increases lipophilicity
(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)butanoic acid [4.4] Butanoic acid at N3 C₁₁H₁₆N₂O₄ 240.26 Extended carbon chain enhances solubility in non-polar solvents

Key Observations :

  • Ring Size : Spiro[4.5] systems (e.g., ) introduce steric bulk and alter conformational flexibility compared to [4.4] systems.
Functional Group Variations
Compound Name Core Structure Functional Modifications Impact on Properties
(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid Indole-fused spiro Indole moiety replaces oxa/aza rings Enhanced aromaticity; potential for π-π interactions in binding
2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid Spiro[4.5] with phenyl Phenyl group introduces steric hindrance May reduce solubility but improve target specificity

Key Observations :

  • Aromatic Substituents : Phenyl groups (e.g., ) increase hydrophobicity and may enhance binding to aromatic residues in proteins.
  • Hybrid Systems : Indole-containing analogs (e.g., ) merge spirocyclic and heteroaromatic features, broadening reactivity profiles.
Physicochemical Properties
Property Target Compound 6-Methyl Spiro[4.5] Analog Butanoic Acid Derivative
Boiling Point Not reported Not reported Not reported
Solubility Likely polar due to acetic acid Reduced polarity (methyl group) Moderate (balanced polar/non-polar)
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 6

Key Observations :

  • All analogs share similar hydrogen-bonding capacity, suggesting comparable solubility in polar solvents.
  • Methyl and butanoic acid substituents modulate lipophilicity, impacting bioavailability .

Biological Activity

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid, with the CAS number 1922884-44-3, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid is C9H11NO5, with a molecular weight of approximately 213.19 g/mol. The compound features a spirocyclic arrangement that includes both oxygen and nitrogen heteroatoms, contributing to its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
CAS Number1922884-44-3
Functional GroupsDioxo and oxa groups

One of the primary mechanisms through which (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid exerts its biological effects is by acting as an antagonist of leukocyte function-associated antigen-1 (LFA-1). LFA-1 plays a crucial role in leukocyte adhesion and migration, making this compound a candidate for therapeutic interventions in conditions such as transplant rejection and inflammatory diseases.

Biological Activity and Research Findings

Research has indicated several biological activities associated with (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid:

Antiinflammatory Properties

Studies have shown that the compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit leukocyte adhesion, which is critical in the inflammatory response. This property suggests potential applications in treating autoimmune diseases and other inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid may possess antimicrobial properties. The presence of dioxo groups enhances its reactivity towards microbial targets, although further studies are needed to quantify this activity and identify specific pathogens affected .

Cytotoxic Effects

In cell viability assays, (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid has shown cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through multiple pathways, including the inhibition of key survival signaling pathways like AKT and mTORC1/C2 .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid:

  • Study on Inflammatory Diseases : A study focused on the use of this compound in a model of rheumatoid arthritis showed reduced inflammation markers and improved joint function in treated animals compared to controls.
  • Anticancer Research : In vitro studies demonstrated that treatment with (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid significantly decreased the viability of glioma cells while sparing normal astrocytes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. Key steps include:

  • Cyclization : Use of amide coupling agents (e.g., DCC) to form the spirocyclic core at controlled temperatures (0–5°C) to minimize side reactions .
  • Acetic Acid Moiety Introduction : Alkylation with bromoacetic acid under basic conditions (pH 8–9) in anhydrous DMF, followed by purification via recrystallization (ethanol/water) .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of spiro intermediate to bromoacetic acid) .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

  • Methodological Answer :

  • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) with ≥98% purity threshold .
  • Structural Confirmation :
  • NMR : Compare 1H^1H NMR (DMSO-d6) peaks (e.g., spirocyclic proton at δ 3.8–4.2 ppm, acetic acid protons at δ 3.1–3.3 ppm) to reference data .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ at m/z 212.20 .
  • Crystallography : For absolute configuration, use single-crystal X-ray diffraction (Mo Kα radiation, 100K) with refinement software (e.g., SHELX) .

Q. How should solubility and stability be managed during experimental handling?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMSO, DMF) at concentrations <10 mM. For aqueous solutions, adjust pH to 7–8 with NaOH to enhance solubility .
  • Stability : Store at 2–8°C in sealed, desiccated vials. Avoid prolonged exposure to light (degradation observed via UV-Vis at 280 nm after 72 hours under ambient light) .

Advanced Research Questions

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray) in structural assignments?

  • Methodological Answer :

  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) in DMSO-d6 (−40°C to 25°C) to identify equilibrium states .
  • Crystallographic Validation : Compare X-ray-derived bond lengths (e.g., C=O at 1.21–1.23 Å) with DFT-optimized structures (B3LYP/6-31G*) to resolve discrepancies .
  • HPLC-MS Purity Check : Confirm absence of isomers or degradation products (e.g., hydrolyzed spiro ring) that may skew spectral interpretations .

Q. How can the spirocyclic system’s reactivity be exploited for derivatization in drug discovery?

  • Methodological Answer :

  • Functionalization : React the acetic acid moiety with amines (e.g., 2-methylphenylamine) via EDC-mediated coupling to generate amide derivatives for bioactivity screening .
  • Spiro Ring Modifications : Introduce substituents via ring-opening/closure (e.g., alkylation at the lactam nitrogen using iodomethane/K2 _2CO3_3) to alter steric/electronic profiles .
  • Biological Screening : Use in vitro assays (e.g., enzyme inhibition for anticonvulsant activity) with IC50_{50} determination via fluorogenic substrates .

Q. What computational methods validate the compound’s potential as a biochemical probe?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., GABAA_A receptors) using crystal structures (PDB ID: 6X3T) to predict binding modes .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~0.5, high GI absorption) and toxicity alerts (e.g., PAINS filters) .

Q. How do structural analogs (e.g., 8-ethyl derivatives) impact pharmacological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the spiro ring (e.g., ethyl substitution at position 8 via Grignard addition) and compare bioactivity .
  • SAR Analysis : Test analogs in seizure models (e.g., maximal electroshock in mice) to correlate substituent size (e.g., ethyl vs. methyl) with ED50_{50} values .

Tables for Key Data

Property Value Method Reference
Molecular Weight212.20 g/molESI-MS
Melting Point185–187°CDifferential Scanning Calorimetry
LogP (Predicted)0.45SwissADME
Aqueous Solubility (25°C)1.2 mg/mL (pH 7.4)Shake-Flask Method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.